An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzonitrile: A Key Building Block in Modern Drug Discovery
CAS Number: 886498-08-4
Introduction
2-Fluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a trifluoromethoxy group, imparts a desirable combination of physicochemical properties that are highly sought after in the design of novel therapeutics. The strategic incorporation of fluorine and trifluoromethoxy moieties can enhance metabolic stability, improve cell membrane permeability, and modulate the binding affinity of drug candidates to their biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Fluoro-5-(trifluoromethoxy)benzonitrile, with a particular focus on its emerging role as a valuable building block in the synthesis of targeted protein degraders.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2-Fluoro-5-(trifluoromethoxy)benzonitrile is presented in the table below. While comprehensive experimental spectroscopic data is not widely available in public databases, typical analytical characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry to confirm its structure and purity.
| Property | Value |
| CAS Number | 886498-08-4 |
| Molecular Formula | C₈H₃F₄NO |
| Molecular Weight | 205.11 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
Synthetic Strategies
While specific, peer-reviewed synthetic procedures for 2-Fluoro-5-(trifluoromethoxy)benzonitrile are not extensively documented in publicly available literature, a plausible and efficient route can be devised based on well-established chemical transformations. The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups, presents a logical and robust approach.[1][2]
Proposed Synthesis via Sandmeyer Reaction
The proposed synthesis starts from the commercially available precursor, 2-fluoro-5-(trifluoromethoxy)aniline. The reaction proceeds in two key steps: diazotization of the aniline, followed by a copper-catalyzed cyanation.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Fluoro-5-(trifluoromethoxy)benzonitrile.
Rationale Behind Experimental Choices
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Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a classic and highly efficient reaction.[1] The use of sodium nitrite in an acidic medium (like hydrochloric acid) at low temperatures (0-5 °C) is critical to ensure the stability of the diazonium salt intermediate and prevent premature decomposition.
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Sandmeyer Cyanation: The introduction of the nitrile group is achieved through the copper(I) cyanide-mediated Sandmeyer reaction.[3] This reaction is known for its reliability and tolerance of various functional groups on the aromatic ring. The diazonium salt, being an excellent leaving group (as N₂ gas), is readily displaced by the cyanide nucleophile.[1]
Hypothetical Experimental Protocol
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Diazotization: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-fluoro-5-(trifluoromethoxy)aniline in aqueous hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. The addition is often accompanied by the evolution of nitrogen gas.
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After the addition is complete, gently warm the reaction mixture to facilitate the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification: Upon completion, the reaction mixture is typically neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Fluoro-5-(trifluoromethoxy)benzonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The trifluoromethoxy (-OCF₃) group is increasingly utilized in medicinal chemistry as a bioisostere for other groups, offering advantages in terms of metabolic stability and lipophilicity.[3] The combination of this group with the synthetically versatile nitrile functionality makes 2-Fluoro-5-(trifluoromethoxy)benzonitrile a valuable building block for complex bioactive molecules.
Role as a Protein Degrader Building Block
A particularly exciting application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[4] They typically consist of two ligands connected by a linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase.[4]
2-Fluoro-5-(trifluoromethoxy)benzonitrile can be incorporated into the "warhead" portion of a PROTAC, the part that binds to the target protein. The nitrile group can be a key pharmacophore for binding or can be chemically transformed into other functional groups to optimize target engagement.
Diagram of a Hypothetical PROTAC Structure
Caption: Modular structure of a PROTAC incorporating the target compound.
The rationale for using this specific building block in a PROTAC design would be to leverage the properties of the trifluoromethoxy group to enhance the overall druglike properties of the degrader, such as improving its metabolic stability and cellular permeability, which are often challenges in PROTAC development due to their large size.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-5-(trifluoromethoxy)benzonitrile. It is classified as a hazardous substance.
| Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Fluoro-5-(trifluoromethoxy)benzonitrile is a specialized chemical intermediate with significant potential in the synthesis of advanced pharmaceutical agents. Its unique electronic and steric properties, conferred by the trifluoromethoxy and fluoro substituents, make it an attractive building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. While detailed synthetic procedures are not widely published, its preparation via established methods like the Sandmeyer reaction is highly feasible. The growing interest in targeted protein degradation and the continuous search for novel chemical matter in drug discovery position 2-Fluoro-5-(trifluoromethoxy)benzonitrile as a compound of increasing importance for researchers in the life sciences.
References
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NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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NIST. (n.d.). Mass Spectrum of 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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NIST. (n.d.). IR Spectrum of 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]
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Methylamine Supplier. (n.d.). 2-Fluoro-5-(Trifluoromethyl)Benzonitrile. Retrieved January 11, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved January 11, 2026, from [Link]
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- Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved January 11, 2026, from [Link]
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Patsnap. (n.d.). Synthesis method of p-trifluoromethyl benzonitrile compound. Retrieved January 11, 2026, from [Link]
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WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
2-Fluoro-5-(trifluoromethoxy)benzonitrile
Meisenheimer Complex (Stabilized)
Substituted Product
